2-(Boc-amino)-2-methyl-3-phenylpropanoic acid

Description

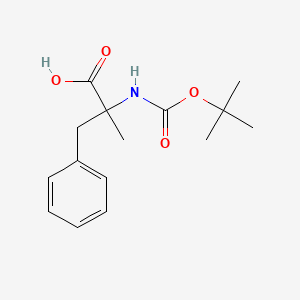

2-(tert-Butoxycarbonylamino)-2-methyl-3-phenylpropanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety at position 2, a methyl group at the same carbon, and a phenyl substituent at position 3 of the propanoic acid backbone. The Boc group serves as a temporary protecting group for amines, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is primarily utilized as an intermediate in peptide synthesis and medicinal chemistry, where steric and electronic properties are critical for modulating reactivity and solubility.

Properties

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86778-91-8 | |

| Record name | alpha-Methyl-DL-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Primary Amine Precursors

A foundational strategy involves introducing the Boc group early in the synthesis. The reaction of 3-amino-2-methyl-3-phenylpropionic acid with di-tert-butyl dicarbonate (Boc anhydride) in a dioxane/water mixture (1:1) at 0°C to room temperature, catalyzed by triethylamine, yields the Boc-protected derivative. Key parameters include:

- Molar Ratio : 1.1 equivalents of Boc anhydride per amine group.

- Reaction Time : 18 hours for complete conversion.

- Workup : Acidic extraction (pH 1 with KHSO₄) followed by ethyl acetate isolation.

This method achieves yields >90% but requires the precursor 3-amino-2-methyl-3-phenylpropionic acid, which may necessitate prior synthesis.

Palladium-Catalyzed Coupling for Carbon Skeleton Assembly

Patent US8633223B2 outlines a route to structurally related 2-methyl-2′-phenylpropionic acid derivatives via palladium-catalyzed coupling. Adapting this methodology:

- Substrate Preparation : A phenylpropionic acid ester (e.g., methyl 2-methyl-3-phenylpropionate) is reacted with a Boc-protected amine donor.

- Catalytic System : Pd(dba)₂ (palladium dibenzylideneacetone) and t-Bu₃P (tris(tert-butyl)phosphine) in DMF at 80°C.

- Key Reagent : Methyltrimethylsilyl dimethylketene acetal facilitates C–C bond formation.

- Hydrolysis : The resulting ester is saponified using NaOH or LiOH to yield the carboxylic acid.

Stereoselective Synthesis via Chiral Pool Derivatization

Leveraging chiral amino acids as starting materials ensures retention of stereochemistry. For instance:

- Starting Material : L-Phenylalanine is Boc-protected using Boc anhydride in dioxane/water.

- Methyl Group Introduction : Treatment with methyltrimethylsilyl dimethylketene acetal under Pd catalysis installs the methyl group at C2.

- Acid Hydrolysis : Conversion of the ester to the carboxylic acid using LiOH/THF/H₂O.

- 1H NMR (Boc-protected intermediate) : δ 1.57 (s, 6H, CH₃), 3.65 (s, 3H, COOCH₃), 7.18–7.29 (m, 4H, Ph).

- IR : 1727 cm⁻¹ (C=O, acid), 1666 cm⁻¹ (C=O, carbamate).

Optimization and Challenges

Stereochemical Control

The (2S,3S) configuration is preserved using chiral auxiliaries or asymmetric catalysis. Silver benzoate in the Wolff rearrangement step (Arndt-Eistert homologation) ensures retention of configuration during β-amino acid synthesis.

Side Reactions and Mitigation

- Racemization : Minimized by avoiding strong acids/bases during Boc protection.

- Incomplete Coupling : Additives like ZnF₂ enhance Pd catalyst efficiency.

Characterization and Quality Control

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl₃): δ 1.57 (s, 6H, C(CH₃)₂), 3.65 (s, 3H, COOCH₃), 7.18–7.29 (m, 4H, aromatic).

- 13C NMR : δ 27.9 (C(CH₃)₃), 56.8 (C2), 80.2 (Boc C–O), 172.1 (COOH).

- HPLC Purity : ≥90% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Considerations

The patent route emphasizes scalability:

- Catalyst Recycling : Pd recovery via filtration reduces costs.

- Solvent Choice : DMF enables high-temperature reactions without side product formation.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.

Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amino group is coupled with carboxylic acids or esters to form peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various nucleophiles such as amines or alcohols

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)

Major Products Formed

Deprotection: The major product is the free amine after removal of the Boc group.

Substitution: The products depend on the nucleophile used in the reaction.

Coupling: Peptides or peptide-like structures.

Scientific Research Applications

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: Utilized in the preparation of peptide-based probes and inhibitors for biological studies.

Medicine: Employed in the development of peptide drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the molecules synthesized using this compound .

Comparison with Similar Compounds

Positional Isomers of Boc-Protected Amino Acids

- 3-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid (CAS: N/A; Molecular weight: 265.31 g/mol): This positional isomer features the Boc group and phenyl substituent both at position 3. However, the lack of a methyl group may diminish stability in acidic environments .

- (R)-3-(tert-Butoxycarbonylamino)-2-phenylpropanoic acid (CAS: N/A; Molecular weight: 265.31 g/mol): This enantiomer places the Boc group at position 3 and a phenyl group at position 2. The altered stereochemistry (R-configuration) impacts its chiral recognition in enzyme-mediated reactions and receptor binding, making it distinct in biological applications .

Key Differences :

| Compound | Boc Position | Substituents (Position) | Molecular Weight (g/mol) | Steric Hindrance |

|---|---|---|---|---|

| Target Compound | 2 | 2-methyl, 3-phenyl | ~265.31* | High |

| 3-Boc-3-phenylpropanoic acid | 3 | 3-phenyl | 265.31 | Moderate |

| (R)-3-Boc-2-phenylpropanoic acid | 3 | 2-phenyl | 265.31 | Moderate |

Substituent Variations in Propanoic Acid Derivatives

- This compound is reported in as a precursor for β-phenylalanine derivatives.

- (4-Phenylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: N/A): This derivative () substitutes the Boc-amino group with a phenoxy moiety. The absence of the Boc group eliminates the need for acidic deprotection, simplifying synthesis but limiting its utility in peptide elongation.

Functional Group Impact :

| Compound | Functional Group | Application | Stability in Acid |

|---|---|---|---|

| Target Compound | Boc-protected amine | Peptide synthesis | Low |

| 2-Methyl-3-phenylpropanoic acid | Free carboxylic acid | NSAID precursor | High |

| (S)-2-[Benzyl(methyl)amino]-... | Alkylated amine | Enzyme inhibition | High |

Biological Activity

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid (Boc-AMP) is a derivative of amino acid compounds that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it a suitable candidate for various biological applications.

Chemical Structure and Properties

The chemical structure of Boc-AMP can be represented as follows:

Key Properties:

- Molecular Weight: 219.28 g/mol

- Solubility: Soluble in organic solvents like DMSO and DMF, with limited solubility in water.

- Stability: The Boc group provides protection against hydrolysis, enhancing the compound's shelf-life.

Antimicrobial Activity

Recent studies have indicated that Boc-AMP exhibits significant antimicrobial properties. For instance, a series of experiments demonstrated that Boc-AMP derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

Cytotoxicity assessments of Boc-AMP were conducted using various cancer cell lines. The compound displayed promising results with IC50 values indicating effective cytotoxicity against human leukemia cells. Specifically, one study reported an IC50 value of 0.13 µM, highlighting its potential as an anticancer agent .

The biological activity of Boc-AMP is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. It is hypothesized that the compound disrupts cellular processes by inhibiting key enzymes or receptors involved in cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : A study focused on synthesizing Boc-AMP derivatives and evaluating their antibacterial properties against a panel of bacterial strains. The results indicated that modifications to the phenyl group significantly influenced antimicrobial potency, with certain derivatives outperforming standard antibiotics .

- Anticancer Potential : In vitro studies demonstrated that Boc-AMP exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid, and how do reaction conditions affect yield and purity?

Answer:

The synthesis typically involves protecting the amine group of a precursor amino acid (e.g., 2-amino-2-methyl-3-phenylpropanoic acid) with tert-butoxycarbonyl (Boc) anhydride under basic conditions. For example:

- Step 1: Protection of the amine using Boc anhydride in a solvent like THF or DCM, with a catalyst such as DMAP or TEA. Optimal pH (~8–9) and temperature (0–25°C) minimize side reactions .

- Step 2: Acidic workup (e.g., HCl) to isolate the Boc-protected compound.

Yield and purity depend on stoichiometric ratios (Boc anhydride:amine ≥ 2:1), reaction time (4–24 hours), and purification methods (e.g., column chromatography or recrystallization). Impurities often arise from incomplete protection or Boc-group cleavage during workup .

Advanced: How can I resolve contradictions in NMR data for Boc-protected intermediates, particularly regarding diastereomeric purity?

Answer:

Diastereomeric impurities in Boc-protected compounds may arise from racemization during synthesis. To address this:

- Use chiral HPLC with a column like Chiralpak IA/IB and a mobile phase of hexane:isopropanol (90:10) to separate enantiomers .

- Compare -NMR chemical shifts of α-protons: diastereomers exhibit distinct splitting patterns (e.g., doublets vs. singlets) due to steric effects from the Boc group .

- Control reaction pH (<9) and avoid prolonged exposure to bases (e.g., TEA) to minimize racemization .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- HPLC-MS: Confirm molecular weight ([M+H] expected at 308.3 g/mol) and purity (>95%) using a C18 column with acetonitrile/water + 0.1% formic acid .

- FT-IR: Identify Boc carbonyl stretching at ~1680–1720 cm and carboxylic acid O-H at 2500–3300 cm .

- -NMR: Key signals include Boc tert-butyl protons (δ 1.4 ppm, singlet) and α-proton (δ 4.1–4.3 ppm, multiplet) .

Advanced: How can I optimize Boc deprotection in downstream applications without degrading the carboxylic acid moiety?

Answer:

- Use TFA:DCM (1:1 v/v) for Boc cleavage at 0–25°C for 1–2 hours. Avoid strong acids like HCl, which may esterify the carboxylic acid .

- Quench with cold ether to precipitate the deprotected amine while retaining the carboxylic acid integrity .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to confirm Boc removal (disappearance of UV-active Boc group) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of Boc anhydride vapors .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C to prevent Boc-group hydrolysis .

Advanced: What strategies can improve the solubility of this compound in aqueous buffers for biological assays?

Answer:

- pH Adjustment: Dissolve in mildly basic buffers (pH 8–9, e.g., 10 mM ammonium bicarbonate) to deprotonate the carboxylic acid .

- Co-solvents: Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .

- Salt Formation: Convert to sodium/potassium salts by treating with NaOH/KOH in methanol, followed by lyophilization .

Basic: How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

Answer:

The Boc group:

- Stabilizes the amine: Prevents undesired nucleophilic reactions during activation of the carboxylic acid .

- Compatibility: Resists common coupling reagents (e.g., HATU, EDC) but requires acidic deprotection post-coupling .

- Steric Effects: The tert-butyl group may slow coupling kinetics in sterically hindered environments .

Advanced: How can I troubleshoot low yields in solid-phase synthesis using this compound?

Answer:

- Resin Swelling: Ensure adequate solvent (DCM or DMF) penetration into resin pores before coupling .

- Activation Time: Pre-activate the carboxylic acid with HOBt/EDC for 5–10 minutes before adding to the resin .

- Deprotection Efficiency: Monitor Boc removal with Kaiser test; repeat TFA treatments if residual free amine is low .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Peptide Mimetics: Serves as a constrained amino acid surrogate to enhance proteolytic stability in drug candidates .

- Enzyme Inhibitors: The phenyl and methyl groups provide hydrophobic interactions for targeting binding pockets (e.g., proteases) .

- Prodrug Design: The carboxylic acid can be esterified for improved membrane permeability .

Advanced: How do I validate the stability of this compound under long-term storage?

Answer:

- Accelerated Stability Studies: Store aliquots at 25°C, 40°C, and 60°C for 1–3 months. Analyze by HPLC for degradation products (e.g., free amine or diketopiperazine) .

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the Boc group .

- Light Protection: Store in amber vials to avoid photodegradation of the phenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.